Dotetracontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,30,30,31,31,32,32,33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,42-tetrapentacontafluoro-15,28-diiodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dotetracontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,30,30,31,31,32,32,33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,42-tetrapentacontafluoro-15,28-diiodo- is a highly fluorinated organic compound. This compound is characterized by the presence of multiple fluorine atoms and two iodine atoms, making it a unique and complex molecule. The extensive fluorination imparts significant chemical stability and unique properties to the compound.
Vorbereitungsmethoden
The synthesis of Dotetracontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,30,30,31,31,32,32,33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,42-tetrapentacontafluoro-15,28-diiodo- involves multiple steps of fluorination and iodination. The process typically starts with a hydrocarbon backbone, which undergoes successive fluorination reactions using reagents such as elemental fluorine or fluorinating agents like cobalt trifluoride. The iodination steps are carried out using iodine or iodine-containing compounds under specific reaction conditions to ensure selective iodination at the desired positions.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine and iodine atoms, the compound can undergo nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: The presence of multiple fluorine atoms can facilitate addition reactions with various reagents.
Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
Dotetracontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,30,30,31,31,32,32,33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,42-tetrapentacontafluoro-15,28-diiodo- has several applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialized materials and coatings due to its high chemical stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of Dotetracontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,30,30,31,31,32,32,33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,42-tetrapentacontafluoro-15,28-diiodo- involves its interaction with various molecular targets. The extensive fluorination allows the compound to interact with hydrophobic regions of biomolecules, potentially altering their structure and function. The iodine atoms can participate in halogen bonding, further influencing the compound’s interactions with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Compared to other highly fluorinated compounds, Dotetracontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,30,30,31,31,32,32,33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,42-tetrapentacontafluoro-15,28-diiodo- is unique due to its specific arrangement of fluorine and iodine atoms. Similar compounds include:
Perfluoroalkanes: Compounds with only fluorine atoms attached to the carbon backbone.
Iodofluoroalkanes: Compounds with both iodine and fluorine atoms, but with different arrangements and numbers of these atoms.
The uniqueness of Dotetracontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,30,30,31,31,32,32,33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,42-tetrapentacontafluoro-15,28-diiodo- lies in its specific fluorination and iodination pattern, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
1980049-03-3 |
---|---|
Molekularformel |
C42H30F54I2 |
Molekulargewicht |
1814.4 g/mol |
IUPAC-Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,30,30,31,31,32,32,33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,42-tetrapentacontafluoro-15,28-diiododotetracontane |
InChI |
InChI=1S/C42H30F54I2/c43-17(44,19(47,48)21(51,52)23(55,56)25(59,60)27(63,64)29(67,68)31(71,72)33(75,76)35(79,80)37(83,84)39(87,88)41(91,92)93)13-15(97)11-9-7-5-3-1-2-4-6-8-10-12-16(98)14-18(45,46)20(49,50)22(53,54)24(57,58)26(61,62)28(65,66)30(69,70)32(73,74)34(77,78)36(81,82)38(85,86)40(89,90)42(94,95)96/h15-16H,1-14H2 |
InChI-Schlüssel |
ZQRSMGDMOCUXMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCCC(CC(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I)CCCCCC(CC(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.